molecular formula C37H84O12Si4 B1594790 Methyltris(tri-sec-butoxysilyloxy)silane CAS No. 60711-47-9

Methyltris(tri-sec-butoxysilyloxy)silane

Cat. No.: B1594790
CAS No.: 60711-47-9
M. Wt: 833.4 g/mol
InChI Key: JTMGSJWZRADOSX-UHFFFAOYSA-N
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Description

Methyltris(trimethylsiloxy)silane (CAS RN: 17928-28-8) is a silicon-based compound with the molecular formula C₁₀H₃₀O₃Si₄ and a molecular weight of 310.69 g/mol . It is characterized by a central silicon atom bonded to a methyl group and three trimethylsiloxy (–OSi(CH₃)₃) substituents. This compound is notable for its presence in diverse contexts, including:

  • Food and Beverages: Identified in fermented pearl millet beverages, where it contributes to flavor and antimicrobial properties .
  • Plant Chemistry: Detected in Curtis Melaleuca citrina leaf extracts via GC-MS analysis, accounting for 11.17% of volatile compounds .
  • Environmental Samples: Found in water pollution studies as a major organic pollutant in certain regions .
  • Biological Activity: Exhibits antimicrobial properties, as highlighted in phytochemical analyses .

Its structural stability and volatility (indicated by boiling point data ) make it suitable for analytical applications, while its functional groups influence its role in flavor enhancement and microbial inhibition.

Properties

CAS No.

60711-47-9

Molecular Formula

C37H84O12Si4

Molecular Weight

833.4 g/mol

IUPAC Name

tributan-2-yl [methyl-bis[tri(butan-2-yloxy)silyloxy]silyl] silicate

InChI

InChI=1S/C37H84O12Si4/c1-20-29(10)38-51(39-30(11)21-2,40-31(12)22-3)47-50(19,48-52(41-32(13)23-4,42-33(14)24-5)43-34(15)25-6)49-53(44-35(16)26-7,45-36(17)27-8)46-37(18)28-9/h29-37H,20-28H2,1-19H3

InChI Key

JTMGSJWZRADOSX-UHFFFAOYSA-N

SMILES

CCC(C)O[Si](OC(C)CC)(OC(C)CC)O[Si](C)(O[Si](OC(C)CC)(OC(C)CC)OC(C)CC)O[Si](OC(C)CC)(OC(C)CC)OC(C)CC

Canonical SMILES

CCC(C)O[Si](OC(C)CC)(OC(C)CC)O[Si](C)(O[Si](OC(C)CC)(OC(C)CC)OC(C)CC)O[Si](OC(C)CC)(OC(C)CC)OC(C)CC

Other CAS No.

60711-47-9

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

The following table summarizes key structural, functional, and applicational differences between methyltris(trimethylsiloxy)silane and analogous tris-siloxy/keticime-substituted silanes:

Compound Name CAS RN Molecular Formula Molecular Weight Key Applications Notable Properties
Methyltris(trimethylsiloxy)silane 17928-28-8 C₁₀H₃₀O₃Si₄ 310.69 Food flavoring, antimicrobial agent, environmental pollutant Volatile, contributes to aroma; antimicrobial activity .
Methyltris(methylethylketoxime)silane (KH301) Not provided C₁₀H₂₁N₃O₃Si₄ ~400 (estimated) Cross-linker in silicone rubber coatings and adhesives Enhances mechanical strength and adhesion; moisture-curable .
Methyltris(methylisobutylketoxime)silane Not provided C₁₆H₃₃N₃O₃Si₄ ~450 (estimated) Adhesives, coatings, plastics, textiles Improves water resistance and polymer compatibility; requires careful handling .
Phenethyltris(trimethylsiloxy)silane 211935-21-6 C₁₇H₃₆O₃Si₄ 395.0 Research applications (limited industrial use) Low viscosity (4 cSt at 25°C); specialized synthesis .

Structural and Functional Differences

  • Substituent Groups :

    • Trimethylsiloxy (–OSi(CH₃)₃) : Found in methyltris(trimethylsiloxy)silane and phenethyltris(trimethylsiloxy)silane. These groups confer volatility and thermal stability, making them suitable for analytical and flavor applications .
    • Ketoxime (–ON=C(CH₃)R) : Present in KH301 and methylisobutylketoxime derivatives. These groups enable moisture-curable cross-linking in industrial polymers, enhancing adhesion and mechanical properties .
  • Biological vs. Industrial Roles :

    • Methyltris(trimethylsiloxy)silane is primarily associated with biological systems (e.g., antimicrobial activity in beverages ), whereas ketoxime-substituted variants are industrial workhorses in coatings and rubbers .
Methyltris(trimethylsiloxy)silane :
  • Food Industry : Imparts flavor in fermented beverages and acts as a preservative due to antimicrobial effects .
  • Environmental Impact : Detected as a pollutant in water systems, indicating environmental persistence .
Ketoxime-Substituted Silanes :
  • Silicone Rubber : KH301 improves tensile strength and elasticity in rubber formulations by forming stable Si–O–Si networks .
  • Coatings : Methylisobutylketoxime derivatives enhance adhesion to metals and plastics, critical for automotive and construction materials .

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